
4-(3-Bromophenyl)sulfonylmorpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)sulfonylmorpholine-3-carboxylic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BSMC and has been found to have interesting properties that make it useful for a variety of purposes. In
Mecanismo De Acción
The mechanism of action of BSMC is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. BSMC has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
BSMC has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to have anticancer effects, as it has been shown to inhibit the growth of cancer cells in vitro. BSMC has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BSMC is its potential as a new drug candidate for the treatment of pain and inflammation. This compound has also been shown to have potential as an anticancer agent. However, one limitation of BSMC is that its mechanism of action is not fully understood, which may limit its potential applications in scientific research.
Direcciones Futuras
There are several future directions for research on BSMC. One area of interest is the development of new synthetic methods for this compound, which may improve its yield and purity. Another area of interest is the further investigation of its mechanism of action, which may lead to the development of new drugs for the treatment of pain, inflammation, and cancer. Additionally, BSMC may be studied for its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases.
Métodos De Síntesis
The synthesis of BSMC involves several steps, including the reaction of 3-bromophenylsulfonyl chloride with morpholine, followed by the addition of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite. The resulting product is then purified through recrystallization. This method has been shown to yield BSMC with high purity and yield.
Aplicaciones Científicas De Investigación
BSMC has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. BSMC has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
4-(3-bromophenyl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO5S/c12-8-2-1-3-9(6-8)19(16,17)13-4-5-18-7-10(13)11(14)15/h1-3,6,10H,4-5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUKXQHSLQHLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580868.png)
![1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580874.png)
![1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580878.png)
![2-(3,4-difluorophenyl)-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B7580892.png)
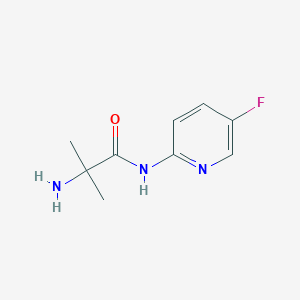
![1-[(4-Iodophenyl)methyl]-4,4-dimethylpiperidine-2,6-dione](/img/structure/B7580924.png)
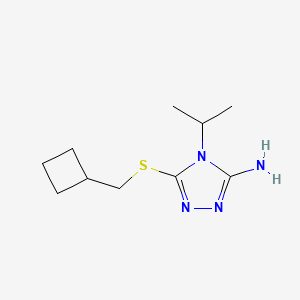
![1-amino-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7580943.png)
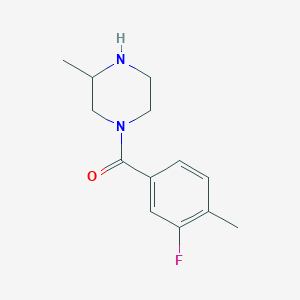

![3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7580964.png)
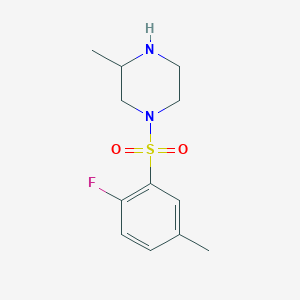
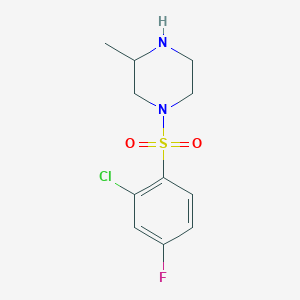
![4-[(E)-3-(2-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580973.png)